(R,S)-N'-Nitrosonornicotine-13C6
Description
Properties
Molecular Formula |
C₃¹³C₆H₁₁N₃O |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
3-(1-Nitroso-2-pyrrolidinyl)pyridine-13C6; NNN-13C6 |
Origin of Product |
United States |
Synthetic Methodologies for R,s N Nitrosonornicotine 13c6
Isotopic Labeling Strategies for N'-Nitrosonornicotine
Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their heavier, stable isotopes. In the context of NNN, labeling with Carbon-13 (¹³C) or Deuterium (B1214612) (D) is common for creating internal standards for quantitative analysis. pmda.go.jpsigmaaldrich.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished in a mass spectrometer. pmda.go.jp
Specificity of ¹³C₆ Labeling (e.g., Pyridine (B92270) Ring)
The designation "(R,S)-N'-Nitrosonornicotine-¹³C₆" indicates that all six carbon atoms of the pyridine ring in the nornicotine (B190312) molecule have been replaced with the ¹³C isotope. nih.govlgcstandards.com This specific and uniform labeling is advantageous as it provides a significant mass shift from the unlabeled analyte, minimizing the risk of spectral overlap and improving the accuracy of quantification. frontiersin.org The stability of the ¹³C-label is a key benefit, as there is no risk of isotope exchange, which can sometimes be a concern with deuterium labeling. sigmaaldrich.com The synthesis of [¹³C₆]NNN has been reported, and this standard is used in metabolic profiling studies of NNN. nih.gov
Comparative Analysis with Other Isotopic Labeling (e.g., Deuterium)
While ¹³C labeling is highly effective, deuterium (D) labeling is another common strategy. For instance, [pyridine-D₄]NNN, where four hydrogen atoms on the pyridine ring are replaced with deuterium, has been used in studies of NNN formation. nih.gov
| Feature | ¹³C Labeling | Deuterium Labeling |
| Isotope Stability | Highly stable, no exchange with protons. sigmaaldrich.com | Can be prone to exchange with protons, especially if located on exchangeable sites (-OH, -NH). sigmaaldrich.comresearchgate.net |
| Chromatographic Behavior | Labeled and unlabeled compounds typically co-elute perfectly. sigmaaldrich.comnih.gov | Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in chromatography. researchgate.net |
| Mass Shift | Provides a distinct and predictable mass shift. | Provides a smaller mass shift per atom compared to ¹³C. |
| Synthesis | Can be more complex and costly to introduce. sigmaaldrich.com | Often synthetically more accessible and less expensive. |
| Analytical Interference | Minimal risk of interference from naturally occurring isotopes. | Potential for back-exchange could compromise analytical accuracy. sigmaaldrich.com |
Table 1: Comparison of ¹³C and Deuterium Labeling Strategies
The choice between ¹³C and deuterium labeling often depends on the specific requirements of the analysis, including the desired level of accuracy and the potential for isotopic exchange under the experimental conditions. sigmaaldrich.comresearchgate.net For high-precision quantitative studies, ¹³C-labeled standards are often preferred due to their greater stability and lack of chromatographic isotope effects. researchgate.netnih.gov
Chemical Synthesis Routes for Labeled N'-Nitrosonornicotine
The synthesis of (R,S)-N'-Nitrosonornicotine-¹³C₆ involves a multi-step process that starts with appropriately labeled precursors and culminates in the nitrosation of the nornicotine scaffold.
Precursor Compounds and Reaction Pathways
The synthesis typically begins with a ¹³C-labeled pyridine derivative. A common precursor is ¹³C₆-nicotine, which can be demethylated to form ¹³C₆-nornicotine. wikipedia.org This demethylation is a critical step to free the secondary amine in the pyrrolidine (B122466) ring for the subsequent nitrosation reaction.
A general synthetic pathway can be summarized as: ¹³C₆-Nicotine → ¹³C₆-Nornicotine + Nitrosating Agent → (R,S)-N'-Nitrosonornicotine-¹³C₆
Stereochemical Considerations in Synthesis (R/S designation)
N'-Nitrosonornicotine has a chiral center at the 2'-position of the pyrrolidine ring, meaning it can exist as two different enantiomers: (R)-NNN and (S)-NNN. nih.gov The designation "(R,S)" indicates that the synthesized product is a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers.
Starting the synthesis with racemic nornicotine will result in a racemic mixture of the final product. Stereoselective or stereodivergent synthesis methods can be employed to produce specific enantiomers if required. rsc.orgnih.govnih.govrsc.org For instance, stereoselective synthesis of (S)-nicotine has been achieved, which could then be used to produce (S)-NNN. rsc.org The biological activity and metabolic activation of NNN can be stereospecific, with (S)-NNN generally being the more potent carcinogen. nih.gov Therefore, having access to both the individual enantiomers and the racemic mixture is important for comprehensive toxicological and metabolic studies.
Purification and Characterization of Synthetic (R,S)-N'-Nitrosonornicotine-13C6
After synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, or other impurities. This is crucial for its use as an analytical standard, where high purity is paramount.
Purification is typically accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for purifying nitrosamines. nih.gov Solid-phase extraction (SPE) may also be used as a preliminary cleanup step. nih.gov
Once purified, the identity and purity of the (R,S)-N'-Nitrosonornicotine-¹³C₆ must be confirmed. This is achieved through a combination of analytical techniques:
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound (183.16 g/mol for the ¹³C₆ labeled version) and the presence of the ¹³C label. lgcstandards.comscbt.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the connectivity of the atoms and the position of the nitroso group. ¹³C-NMR is particularly useful for verifying the isotopic labeling. frontiersin.orgnih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any remaining impurities. nih.gov |
Table 2: Analytical Techniques for Characterization
The final product is typically a neat solid or an oily yellow liquid and should be stored under refrigerated conditions and protected from light to prevent degradation. propharmagroup.comisotope.com A certificate of analysis is usually provided by the supplier, detailing the purity and characterization data for a specific batch. lgcstandards.com
Analytical Applications of R,s N Nitrosonornicotine 13c6 in Quantitative Research
Role as an Internal Standard in Mass Spectrometry-Based Assays
The primary role of (R,S)-N'-Nitrosonornicotine-¹³C₆ is to serve as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. nih.govnih.gov Its utility stems from the principles of isotope dilution, which allows for highly accurate and precise measurements by correcting for sample loss during preparation and for variations in instrument response.
Isotope Dilution Mass Spectrometry Principles
Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. rsc.org In the case of NNN analysis, a known quantity of (R,S)-N'-Nitrosonornicotine-¹³C₆ is added to the sample. This "spiked" sample is then subjected to extraction, purification, and analysis.
Because the labeled internal standard is chemically identical to the native analyte (NNN), it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. nih.govnih.gov By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery or instrument performance. rsc.org
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
(R,S)-N'-Nitrosonornicotine-¹³C₆ is widely used as an internal standard in LC-MS/MS methods for the quantification of NNN in various matrices. oup.comcoresta.orgnih.gov In a typical LC-MS/MS analysis, the sample extract is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer, where the parent ions of both NNN and (R,S)-N'-Nitrosonornicotine-¹³C₆ are selected and fragmented. Specific fragment ions for each compound are then monitored.
For instance, a common transition monitored for NNN is m/z 178 → m/z 148, representing the loss of a nitroso group. nih.gov For (R,S)-N'-Nitrosonornicotine-¹³C₆, the corresponding transition is m/z 184 → m/z 154. nih.gov The ratio of the peak areas of these transitions is used to calculate the concentration of NNN in the original sample. This approach has been successfully applied to the analysis of NNN in mainstream cigarette smoke and various biological samples. nih.govcoresta.org
Table 1: LC-MS/MS Parameters for NNN Analysis using (R,S)-N'-Nitrosonornicotine-¹³C₆
| Parameter | NNN | (R,S)-N'-Nitrosonornicotine-¹³C₆ |
| Parent Ion (m/z) | 178 | 184 |
| Fragment Ion (m/z) | 148 | 154 |
| Collision Energy (eV) | 12 | 12 |
Application in Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS)
For analyses requiring even higher sensitivity and specificity, such as the determination of NNN enantiomers in human urine, (R,S)-N'-Nitrosonornicotine-¹³C₆ is employed as an internal standard in LC-NSI-HRMS/MS methods. nih.gov This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of an Orbitrap mass spectrometer. nih.gov
In a study analyzing the enantiomeric composition of NNN in smokers' urine, racemic [¹³C₆]NNN was used as the internal standard. nih.gov The researchers found that this internal standard effectively compensated for matrix effects and differences in ion suppression that occurred during the analysis, allowing for accurate quantification of both (R)-NNN and (S)-NNN. nih.gov The high resolution of the mass spectrometer enables the use of very narrow mass windows for ion detection, significantly reducing background interference and improving the limit of detection. nih.gov
Sample Preparation and Extraction Protocols Utilizing (R,S)-N'-Nitrosonornicotine-¹³C₆
The use of (R,S)-N'-Nitrosonornicotine-¹³C₆ as an internal standard is integral to the development of robust sample preparation and extraction protocols for a variety of sample types.
Method Development for Biological Matrices (e.g., urine, saliva, toenails)
The analysis of NNN in biological matrices is crucial for assessing human exposure to tobacco-specific nitrosamines. (R,S)-N'-Nitrosonornicotine-¹³C₆ is added at the beginning of the sample preparation process to account for any losses during the extensive cleanup procedures often required for these complex samples. nih.govnih.govnih.gov
For example, a method for quantifying total NNN in human toenails involves digesting the nail clippings in sodium hydroxide, adding [¹³C₆]NNN as an internal standard, and then performing a series of liquid-liquid and solid-phase extractions to purify the sample before LC-MS/MS analysis. nih.gov The accuracy of this method was confirmed by spiking nonsmokers' toenail samples with known amounts of NNN, with mean recoveries being very close to the spiked amounts. nih.gov
Similarly, in the analysis of NNN enantiomers in urine, [¹³C₆]NNN was used to ensure accurate quantification despite the complexity of the urine matrix. nih.gov The protocol involved spiking urine samples with the internal standard, followed by solid-phase extraction to isolate the analytes of interest. nih.gov
Table 2: Research Findings on NNN in Biological Samples using (R,S)-N'-Nitrosonornicotine-¹³C₆
| Biological Matrix | Analytical Method | Key Finding | Citation |
| Human Toenails | LC-ESI-MS/MS | Mean total NNN level in smokers was 4.63 ± 6.48 fmol/mg. | nih.gov |
| Human Urine | LC-NSI-HRMS/MS | The enantiomeric composition of NNN in smokers was 67 ± 5% (S)-NNN. | nih.gov |
| Rabbit Blood | HPLC-MS/MS | The elimination half-life of NNN was 30 minutes. | nih.gov |
Method Development for Tobacco and Related Products
Quantifying NNN in tobacco and related products is essential for product regulation and understanding carcinogen delivery. federalregister.govcoresta.org (R,S)-N'-Nitrosonornicotine-¹³C₆ is used as an internal standard in methods developed for the analysis of NNN in smokeless tobacco and mainstream cigarette smoke. coresta.org
For the analysis of mainstream cigarette smoke, a method using LC-MS/MS with an isotopically labeled internal standard, such as (R,S)-N'-Nitrosonornicotine-¹³C₆, is employed to quantify NNN in the total particulate matter collected on a filter pad. coresta.org The use of the internal standard is critical for achieving the accuracy and precision required for regulatory purposes.
Considerations for Artifactual Formation and Stability
In the quantitative analysis of N'-Nitrosonornicotine (NNN), a critical consideration is the potential for artifactual formation of the analyte during sample preparation and analysis. The nitrosation of nicotine (B1678760) or its metabolites can lead to the formation of NNN. nih.gov This is a significant challenge as it can artificially inflate the measured concentration of NNN, leading to inaccurate results. The use of an isotopically labeled internal standard, such as (R,S)-N'-Nitrosonornicotine-13C6, is paramount to mitigate this issue. Since the internal standard has a chemical structure and properties nearly identical to the analyte, it is assumed to undergo any artifactual formation or degradation processes at a similar rate as the native NNN. By adding a known amount of this compound at the beginning of the extraction process, it can effectively account for and correct variations, including artifactual formation and losses during sample workup. fda.gov
The stability of the internal standard itself is fundamental to its function. This compound is employed as an internal standard in robust, validated analytical methods, such as those used by regulatory bodies like the FDA. fda.gov Its use in these methods presupposes its stability under the specified storage, extraction, and chromatographic conditions. An unstable internal standard would introduce variability and compromise the accuracy and precision of the quantification. While studies have investigated the endogenous formation of NNN in biological systems, the stability of the 13C6-labeled standard within the analytical workflow is an accepted premise for its use in validated quantitative methods. nih.govfda.gov
Method Validation Parameters
The reliability and acceptance of analytical methods for the quantification of NNN using this compound as an internal standard are established through rigorous validation. This process assesses several key performance characteristics to ensure the method is fit for its intended purpose. fda.gov
Linearity and Calibration Curve Development
A fundamental parameter of method validation is establishing linearity. This is typically achieved by creating a calibration curve from a series of standards containing known concentrations of the analyte (NNN) and a constant concentration of the internal standard (this compound). The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. Regulatory methods, such as those for analyzing tobacco products, specify strict criteria for the calibration curve. For instance, a method for determining NNN in smokeless tobacco requires a linear curve across a concentration range of 400 ng/g to 1600 ng/g. fda.gov The curve should be constructed using at least five distinct concentration levels. fda.gov The acceptance of the calibration curve is often determined by the coefficient of determination (r²), with a value of ≥ 0.995 being a common requirement, indicating a strong linear relationship between the instrumental response and the concentration. fda.gov
| Parameter | Requirement/Finding | Source |
| Analyte | N'-Nitrosonornicotine (NNN) | fda.gov |
| Internal Standard | This compound | fda.gov |
| Calibration Range | 400 ng/g to 1600 ng/g | fda.gov |
| Number of Levels | At least 5 | fda.gov |
| Correlation Coefficient (r) | ≥ 0.995 | fda.gov |
| Precision at each level (% CV) | Not more than 6% | fda.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower performance boundaries of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govsciex.com These limits are crucial for analyzing samples with trace amounts of NNN, such as biological specimens or certain consumer products.
In a validated method for NNN in tobacco, the Method Detection Limit (MDL), analogous to the LOD, was determined to be 100 ng/g. fda.gov The LOQ for the same method was established at 400 ng/g, which corresponds to the lowest point on the calibration curve. fda.gov In highly sensitive applications, such as the analysis of NNN in human toenails, detection limits can be significantly lower, reaching 0.02 pg/mg, which is equivalent to 5 femomoles per sample. nih.gov The determination of these values can be done through statistical methods or empirical approaches involving the measurement of progressively more dilute samples. nih.gov
| Parameter | Value | Matrix | Source |
| Method Detection Limit (MDL/LOD) | 100 ng/g | Tobacco | fda.gov |
| Limit of Quantitation (LOQ) | 400 ng/g | Tobacco | fda.gov |
| Limit of Detection (LOD) | 0.02 pg/mg toenail | Human Toenails | nih.gov |
Accuracy and Precision Assessments
Accuracy reflects the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are critical for ensuring the reliability of quantitative data. In methods using this compound, these parameters are assessed by analyzing quality control (QC) samples and spiked matrices at various concentrations. fda.gov
| Parameter | Performance Metric | Finding | Source |
| Accuracy | Recovery of CCV (1000 ng/g) | 101% to 103% | fda.gov |
| Accuracy | Overall Method Accuracy | 105% | fda.gov |
| Precision | Daily %RSD | ≤4% | fda.gov |
| Precision | Overall %RSD | ≤7% | fda.gov |
| Precision | Spiked Sample %CV | Not more than 15% | fda.gov |
| Precision | Replicate Toenail Analysis %CV | 2.7% | nih.gov |
Recovery Efficiency in Diverse Matrices
Recovery efficiency is a measure of the extraction efficiency of an analytical method. It is determined by comparing the amount of analyte measured in a spiked sample to the known amount of analyte added. The use of this compound as an internal standard is designed to correct for incomplete recovery. However, demonstrating high and consistent recovery is still a key part of method validation.
In a method for analyzing NNN in smokeless tobacco and tobacco filler, the averaged recovery for spiked control and LOQ-level samples was between 101% and 103%. fda.gov The acceptance criterion for accuracy, which is closely related to recovery, specifies that the percent recovery should be no less than 85%. fda.gov In a different application involving a more complex biological matrix, human toenails, the accuracy of the assay was confirmed by spiking samples from nonsmokers with known amounts of NNN. The analysis showed excellent recovery, with measured values closely matching the spiked amounts (e.g., 2.5 pg recovered for a 2 pg spike, and 5.8 pg recovered for a 5 pg spike). nih.gov These findings demonstrate the effectiveness of methods utilizing this compound to achieve high recovery across different and challenging sample types.
| Matrix | Spiked Concentration | Mean Recovery | Source |
| Tobacco | 1000 ng/g (CCV) | 101% - 103% | fda.gov |
| Tobacco | 400 ng/g (LOQ) | 101% - 103% | fda.gov |
| Human Toenails | 2 pg | 2.5 pg (125%) | nih.gov |
| Human Toenails | 5 pg | 5.8 pg (116%) | nih.gov |
| Human Toenails | 10 pg | 12.3 pg (123%) | nih.gov |
Metabolic Pathways and Biotransformation Studies Involving N Nitrosonornicotine with Relevance to Labeled Compound Use
Enzymatic Metabolism of N'-Nitrosonornicotine
The metabolic activation of NNN is a prerequisite for its carcinogenic activity and is primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov This process, along with detoxification pathways like glucuronidation, determines the ultimate biological effects of NNN.
Cytochrome P450 (CYP450) Mediated Hydroxylation (2'- and 5'-hydroxylation)
The principal metabolic activation pathway for NNN is α-hydroxylation, mediated by CYP450 enzymes. nih.govaacrjournals.org This reaction involves the addition of a hydroxyl group to either the 2' or 5' carbon of the pyrrolidine (B122466) ring of NNN. wikipedia.orgnih.gov
2'-Hydroxylation: This pathway is considered critical for the carcinogenicity of NNN in the esophagus. nih.gov It leads to the formation of unstable metabolites that can ultimately bind to DNA, causing mutations. aacrjournals.org Studies with human liver microsomes have shown that CYP3A4 is a major catalyst for 2'-hydroxylation of NNN. nih.gov
5'-Hydroxylation: This pathway is also a significant route of NNN metabolism. nih.gov In human liver microsomes, CYP2A6 is the primary enzyme responsible for 5'-hydroxylation. nih.gov This reaction is generally more prevalent in non-primate animals, whereas 2'-hydroxylation appears to be more common in humans. wikipedia.org The 5'-hydroxylation of NNN is a key step leading to the formation of various metabolites. nih.gov
The relative rates of 2'- and 5'-hydroxylation can vary depending on the specific CYP450 isoforms involved and the species being studied. nih.govnih.gov For instance, human P450 2A6 exclusively metabolizes NNN via 5'-hydroxylation, while P450 3A4 is specific for 2'-hydroxylation. nih.gov Other enzymes like CYP2A13 have also been shown to efficiently metabolize NNN in vitro. researchgate.net
Glucuronidation Pathways (e.g., N-glucuronidation)
Glucuronidation is a major detoxification pathway for NNN and its metabolites. nih.govpsu.edu This process involves the conjugation of glucuronic acid to the NNN molecule, which increases its water solubility and facilitates its excretion from the body. nih.govoup.com
Urinary total NNN, which includes free NNN and its N-glucuronide, is a commonly used biomarker to monitor exposure to this carcinogen. nih.govnih.gov The enzyme UDP-glucuronosyltransferase (UGT) 2B10 has been identified as a key player in the N-glucuronidation of tobacco-specific nitrosamines, including NNN. psu.edu Studies have shown that UGT2B10 exhibits significantly higher activity towards these compounds compared to other UGT isoforms like UGT1A4. psu.edu
Identification and Quantification of N'-Nitrosonornicotine Metabolites
The identification and quantification of NNN metabolites are essential for understanding its metabolic fate and assessing cancer risk. nih.govnih.gov A variety of analytical techniques, particularly those involving mass spectrometry, are employed for this purpose. nih.gov
Role of Stable Isotope Labeled NNN (e.g., 13C6-NNN, D4-NNN) in Metabolite Identification
The use of stable isotope-labeled analogs of NNN, such as (R,S)-N'-Nitrosonornicotine-13C6 and [pyridine-d4]NNN, is a powerful tool in metabolic research. nih.govnumberanalytics.com These labeled compounds serve as internal standards and tracers, enabling the accurate identification and quantification of metabolites in complex biological matrices like urine. nih.govnih.govnih.gov
By introducing a known amount of the labeled compound, researchers can distinguish between metabolites derived from the administered NNN and endogenous compounds. nih.govdoi.org High-resolution mass spectrometry-based isotope-labeling methods have been successfully used to profile NNN metabolites in rat urine, leading to the identification of numerous candidates. nih.gov This approach is crucial for discovering novel biomarkers of NNN exposure and metabolic activation. nih.govfigshare.com
Major and Minor Metabolites (e.g., hydroxy acid, keto acid, NNN-N-oxide, norcotinine)
The metabolism of NNN gives rise to a variety of major and minor metabolites. In the urine of rats, the major metabolites include:
4-hydroxy-4-(pyridin-3-yl)butanoic acid (hydroxy acid) nih.gov
4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid) nih.gov
N'-nitrosonornicotine-1N-oxide (NNN-N-oxide) nih.gov
Norcotinine nih.gov
However, it is important to note that hydroxy acid and keto acid can also be formed from the metabolism of nicotine (B1678760) and another tobacco-specific nitrosamine (B1359907), NNK. nih.gov NNN-N-oxide is a metabolite with structural specificity to NNN metabolism and has been identified in the urine of human smokers and smokeless tobacco users. nih.gov Other metabolites identified include myosmine (B191914) and 2-hydroxy-5-(3-pyridyl)tetrahydrofuran. aacrjournals.org
Stereoselective Metabolism of N'-Nitrosonornicotine Enantiomers
NNN exists as two enantiomers, (R)-NNN and (S)-NNN, due to the chiral center at the 2'-position. nih.gov Research has shown that the metabolism of these enantiomers can be stereoselective, meaning that one enantiomer may be metabolized differently or at a different rate than the other. nih.gov
(S)-NNN is the predominant enantiomer found in smokeless tobacco products. nih.gov Studies have indicated that (S)-NNN is a more potent oral cavity carcinogen in rats compared to (R)-NNN. nih.gov This difference in carcinogenic activity is linked to their stereoselective metabolism. For example, cultured rat esophagus has been shown to preferentially metabolize (S)-NNN via 2'-hydroxylation, the key activation pathway, while (R)-NNN is preferentially metabolized through 5'-hydroxylation. nih.gov This stereoselectivity in metabolism highlights the importance of considering the enantiomeric composition of NNN when assessing its health risks.
Differential Metabolism of (R)-NNN and (S)-NNN
The metabolic activation of NNN is highly stereoselective, with the (R)- and (S)-enantiomers following distinct metabolic routes that significantly influence their carcinogenic activity. The primary pathways of metabolic activation are 2'-hydroxylation and 5'-hydroxylation. nih.gov
Studies in cultured rat esophagus have demonstrated that (S)-NNN is predominantly metabolized through 2'-hydroxylation, which is considered the principal metabolic activation pathway in this tissue. This leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (keto alcohol). nih.gov In contrast, (R)-NNN metabolism in the same system favors 5'-hydroxylation, resulting in the production of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov The ratio of 2'-hydroxylation to 5'-hydroxylation metabolites is significantly higher for (S)-NNN compared to (R)-NNN, indicating a more extensive activation of the (S)-enantiomer in the rat esophagus. nih.gov This differential metabolism is a key factor in the observation that (S)-NNN is a more potent esophageal carcinogen in rats than (R)-NNN. nih.gov
Metabolite Ratios from (R)-NNN and (S)-NNN Metabolism in Rat Esophagus
| Enantiomer | 2'-Hydroxylation : 5'-Hydroxylation Metabolite Ratio | Predominant Pathway |
|---|---|---|
| (S)-NNN | 6.22 - 8.06 | 2'-Hydroxylation |
| (R)-NNN | 1.12 - 1.33 | 5'-Hydroxylation |
Data derived from in vitro studies with cultured rat esophagus. nih.gov
Urinary Metabolite Ratios in Rats Treated with NNN Enantiomers
| Enantiomer Administered | 2'-Hydroxylation : 5'-Hydroxylation Metabolite Ratio in Urine |
|---|---|
| (S)-NNN | 1.66 - 2.04 |
| (R)-NNN | 0.398 - 0.450 |
Data from in vivo studies in rats. acs.org
Analytical Approaches for Enantiomeric Metabolites
The distinct biological activities of the NNN enantiomers necessitate analytical methods capable of their separation and individual quantification. The use of (R,S)-N'-Nitrosonornicotine-¹³C₆ as an internal standard is crucial for achieving the accuracy and precision required for these analyses, particularly when dealing with the low concentrations present in biological matrices. nih.govnih.gov
A highly effective method for the analysis of NNN enantiomers in human urine is chiral stationary phase liquid chromatography coupled with nanoelectrospray ionization-high resolution tandem mass spectrometry (chiral stationary phase LC-NSI-HRMS/MS). nih.govnih.gov This technique allows for the physical separation of the (R)- and (S)-enantiomers, enabling their independent quantification. In such analyses, a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]NNN, is added to the sample at the beginning of the extraction process. nih.govnih.gov This allows for the correction of any analyte loss during sample preparation and analysis, as the labeled and unlabeled compounds are assumed to behave identically throughout the procedure. The mass difference between the native analyte and the ¹³C-labeled standard allows for their distinct detection by the mass spectrometer.
Another advanced analytical technique employed for the separation of NNN enantiomers and their E/Z isomers is supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS). nih.gov This method, through optimization of chiral columns and co-solvents, can achieve baseline separation of the different stereoisomers of NNN. nih.gov The development of such methods is vital for accurately assessing human exposure to the more carcinogenic (S)-NNN and for detailed metabolic profiling studies.
The enantiomeric composition of NNN in the urine of tobacco users has been shown to closely mirror that of the tobacco products themselves, with (S)-NNN being the major enantiomer. nih.gov For instance, in the urine of cigarette smokers, (S)-NNN constitutes approximately 67% of the total NNN, while in smokeless tobacco users, it is around 56%. nih.gov These findings underscore the importance of enantioselective analysis in understanding the human metabolism and carcinogenic risk associated with NNN exposure.
Mechanistic Investigations of N Nitrosonornicotine Molecular Interactions
Biochemical Activation Pathways
The carcinogenicity of N'-Nitrosonornicotine is contingent upon its metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. This activation involves the hydroxylation of the pyrrolidine (B122466) ring at either the 2'- or 5'-position, leading to the formation of unstable intermediates that are crucial for its interaction with cellular components. The stereochemistry of the NNN molecule plays a significant role in its metabolic activation, with the (S)-enantiomer generally being more tumorigenic than the (R)-enantiomer.
Formation of Reactive Intermediates from Hydroxylation Pathways
Hydroxylation of NNN at the α-carbons (2'- and 5'-positions) is the initial and rate-limiting step in its metabolic activation. nih.gov This enzymatic reaction transforms the relatively inert NNN molecule into highly reactive α-hydroxyNNN derivatives. These hydroxylated intermediates are unstable and undergo spontaneous decomposition.
Specifically, 2'-hydroxylation is considered the primary activation pathway in the rat esophagus, a target organ for NNN-induced carcinogenesis. nih.gov Studies have shown that cultured rat esophagus metabolizes (S)-NNN predominantly through 2'-hydroxylation, leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (keto alcohol). nih.gov In contrast, the metabolism of (R)-NNN in the same tissue shows a less pronounced preference for 2'-hydroxylation over 5'-hydroxylation. nih.gov
5'-Hydroxylation, while also a significant pathway, is more prevalent in the metabolism of (R)-NNN in rats. nih.gov This pathway leads to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov In human tissues and non-human primates, 5'-hydroxylation appears to be a major activation pathway for NNN. researchgate.net
The formation of these hydroxylated intermediates is critical as they are the direct precursors to even more reactive species that can covalently bind to cellular macromolecules like DNA and proteins. nih.gov
Role of Diazohydroxides and Alkyldiazonium Ions
Following the initial hydroxylation step, the resulting α-hydroxyNNN compounds are unstable and undergo a spontaneous ring-opening to form diazohydroxide intermediates. nih.govresearchgate.net These diazohydroxides are highly reactive and are key players in the cascade of events leading to the formation of biomolecular adducts.
The diazohydroxides can then be converted to even more electrophilic alkyldiazonium ions. nih.gov These ions are potent alkylating agents that readily react with nucleophilic sites on biomolecules. The formation of the pyridyloxobutyl (POB) diazonium ion from 2'-hydroxylation is a critical event, as this species is responsible for the formation of POB-DNA adducts. nih.gov Similarly, intermediates derived from the 5'-hydroxylation pathway can also form reactive species that lead to different types of DNA adducts. researchgate.net The transient and highly reactive nature of diazohydroxides and alkyldiazonium ions makes their direct detection challenging, but their existence is inferred from the structure of the resulting DNA and protein adducts.
Formation of Biomolecular Adducts
The reactive intermediates generated from the metabolic activation of NNN can covalently bind to cellular macromolecules, forming adducts. The formation of these adducts, particularly with DNA, is considered a critical step in the initiation of carcinogenesis.
DNA Adduct Formation (e.g., pyridyloxobutyl-DNA adducts)
The alkyldiazonium ions generated from NNN metabolism can attack various nucleophilic sites on DNA bases, leading to the formation of a variety of DNA adducts. The most extensively studied of these are the pyridyloxobutyl (POB)-DNA adducts, which result from the 2'-hydroxylation pathway.
Several specific POB-DNA adducts have been identified and quantified in tissues of rats treated with NNN. These include O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua). curehunter.comnih.gov Studies have shown that in target tissues for NNN carcinogenicity, such as the oral and esophageal mucosa of rats, the levels of these adducts are significantly higher in animals treated with the more carcinogenic (S)-NNN compared to (R)-NNN. curehunter.comnih.gov
The persistence of these DNA adducts in tissues is also a critical factor in carcinogenesis. Research has demonstrated that POB-DNA adducts can persist in various rat tissues, including the oral mucosa, esophageal mucosa, and nasal respiratory mucosa, over long periods of treatment. curehunter.comnih.gov The inefficient repair of certain adducts, such as 7-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (7-POB-dGuo), in target tissues is thought to be a key contributor to the carcinogenic activity of NNN. curehunter.comnih.gov
| Tissue | Enantiomer | Maximum Adduct Level (fmol/mg DNA) | Time Point of Maximum Level (weeks) |
|---|---|---|---|
| Nasal Respiratory Mucosa | (S)-NNN | 8083 | 70 |
| (R)-NNN | 4064 | 30 | |
| Lung | (S)-NNN | 3655 | 70 |
| (R)-NNN | 948 | 50 | |
| Nasal Olfactory Mucosa | (S)-NNN | 715 | 70 |
| (R)-NNN | 2163 | 70 |
Other Adduct Formation (e.g., hemoglobin adducts)
In addition to DNA, the reactive intermediates of NNN can also form adducts with other biomolecules, such as proteins. Hemoglobin, the protein in red blood cells, is a known target for various carcinogens. The formation of hemoglobin adducts can serve as a biomarker of exposure to these compounds.
Metabolic activation of NNN can lead to the formation of a reactive intermediate that binds to hemoglobin. researchgate.net Upon mild alkaline hydrolysis, this adduct releases 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). researchgate.net The measurement of HPB released from hemoglobin has been used to assess exposure to tobacco-specific nitrosamines. Interestingly, only marginal differences in the levels of these adducts have been observed between smokers and non-smokers, a finding that is still under investigation. researchgate.net However, the adducts are considered suitable for detecting oral and nasal tobacco use. researchgate.net
In Vitro and In Vivo Models for Mechanistic Elucidation
A combination of in vitro and in vivo models has been instrumental in elucidating the mechanistic pathways of NNN's molecular interactions. These models allow for controlled studies of metabolism, adduct formation, and the biological consequences of NNN exposure.
In vitro models, such as cultured rat esophagus, have been crucial in demonstrating the stereoselective metabolism of NNN enantiomers. nih.gov These studies have provided direct evidence that the esophagus, a primary target for NNN-induced cancer in rats, preferentially metabolizes the more potent (S)-NNN enantiomer via the 2'-hydroxylation activation pathway. nih.gov Human liver microsomes have also been used to study the specific cytochrome P450 enzymes involved in NNN metabolism.
In vivo models, particularly rat models, have been extensively used to study the carcinogenicity and metabolism of NNN. nih.govcurehunter.comnih.gov Chronic administration of NNN to rats has allowed for the quantification of DNA adducts in various target tissues over extended periods, providing valuable data on adduct persistence and its correlation with tumor development. curehunter.comnih.gov These animal models have been essential in establishing the link between metabolic activation, DNA adduct formation, and the organ-specific carcinogenicity of NNN. nih.gov For instance, studies in F-344 rats have shown that (S)-NNN is a powerful oral cavity carcinogen, and this is consistent with the higher levels of POB-DNA adducts observed in the oral and esophageal tissues of rats treated with (S)-NNN compared to (R)-NNN. curehunter.comnih.gov
Cell-Free Systems and Enzyme Assays
Cell-free systems, particularly those utilizing liver microsomes, provide a controlled environment to study the enzymatic metabolism of NNN without the complexities of whole-cell or whole-organism physiology. These systems are instrumental in identifying the enzymes responsible for NNN's metabolic activation and in characterizing the kinetics of these reactions.
One key area of investigation in cell-free systems is the role of cytochrome P450 (CYP) enzymes in the metabolic activation of NNN. nih.gov CYPs are a superfamily of enzymes primarily responsible for the phase I metabolism of a wide range of xenobiotics. mdpi.com Studies using rat liver microsomes have demonstrated that CYP enzymes are at least partially responsible for the metabolic activation of NNN. nih.gov
In these assays, isotopically labeled NNN, such as [14C]NNN, is incubated with liver microsomes in the presence of necessary cofactors like NADPH. The use of a radiolabel allows for the tracking of the compound and its metabolites. The covalent binding of these radiolabeled metabolites to microsomal proteins is a key indicator of the formation of reactive electrophilic intermediates.
Research has shown that the NADPH-dependent covalent binding of [14C]NNN to rat liver microsomes is a time- and protein-dependent process. nih.gov The kinetics of this binding have been determined, providing insights into the efficiency of the enzymatic process.
| Enzyme Kinetic Parameter | Value |
| Apparent Km | 0.91 mM |
| Apparent Vmax | 4.7 pmol/min/mg protein |
Table 1: Enzyme kinetic parameters for the NADPH-dependent covalent binding of [14C]NNN in male Sprague-Dawley rat liver microsomes. nih.gov
Further evidence for the involvement of cytochrome P450 is derived from inhibition studies. The addition of known CYP inhibitors such as metyrapone, piperonyl butoxide, and SKF-525A has been shown to significantly decrease the NADPH-dependent binding of [14C]NNN. nih.gov Conversely, the absence of the cofactor NADPH or the replacement of an air atmosphere with nitrogen or carbon monoxide also reduces this binding, further implicating CYP-mediated oxidative metabolism. nih.gov
These cell-free enzyme assays are crucial for dissecting the initial steps of NNN metabolism and for identifying the specific enzyme families that play a role in its bioactivation. The data generated from these in vitro studies provide a fundamental understanding of the molecular interactions that can lead to the formation of reactive species.
Experimental Animal Models for Metabolic Profiling
Experimental animal models are indispensable for understanding the complete metabolic fate of NNN in a living organism. These in vivo studies allow for the identification of a broader range of metabolites, including those that have undergone phase II conjugation reactions, and provide a more comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The F344 rat is a commonly used animal model for studying the metabolism of tobacco-specific nitrosamines like NNN. nih.gov In these studies, isotopically labeled NNN, such as [pyridine-d4]NNN, is administered to the animals, and their urine is collected over a period of time to identify and quantify the metabolites. The use of stable isotope-labeled compounds is advantageous as it allows for the differentiation of administered NNN and its metabolites from any endogenous compounds with similar masses using high-resolution mass spectrometry (HRMS). nih.gov
In such studies, (R,S)-N'-Nitrosonornicotine-13C6 is often used as an internal standard. nih.gov This is crucial for accurate quantification of the parent compound and its metabolites in biological samples. The known concentration of the 13C-labeled standard allows for the precise determination of the concentrations of the unlabeled (or d4-labeled) analytes.
Metabolic profiling studies in F344 rats have led to the identification of a significant number of NNN metabolites in urine. nih.gov These studies provide a detailed map of the metabolic pathways of NNN, including both activation and detoxification routes.
A comprehensive metabolic profiling of NNN in the urine of F344 rats identified 46 putative metabolites. nih.gov This highlights the complexity of NNN metabolism in vivo. Some of the key metabolic pathways identified include:
α-Hydroxylation: This is considered a major metabolic activation pathway, leading to the formation of reactive intermediates that can bind to DNA. nih.gov
N-Oxidation: The formation of N'-Nitrosonornicotine-1N-oxide (NNN-N-oxide) is a significant metabolic pathway. nih.gov
Glucuronidation: NNN and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a phase II detoxification reaction that facilitates excretion. nih.gov
Formation and Precursors of N Nitrosonornicotine in Complex Matrices
Endogenous Formation Pathways
Endogenous formation of N-nitroso compounds is a recognized source of human exposure to carcinogens, occurring when ingested amines or amides react with nitrosating agents within the body. dfg.deacs.org Studies have demonstrated that N'-Nitrosonornicotine can be formed endogenously in humans, particularly in individuals using nicotine (B1678760) replacement therapies (NRTs) like patches or oral products. dfg.denih.govumn.edu This internal synthesis can supplement the exposure from external sources like tobacco. acs.org
The primary site for this endogenous nitrosation is the acidic environment of the stomach, where nitrite (B80452) reacts with precursors. acs.orgwikipedia.org However, the reaction can also be catalyzed by bacteria in the oral cavity at a more neutral pH. oup.comnih.gov Research has confirmed that nornicotine (B190312) can be readily nitrosated in human saliva to form NNN without the addition of other substances, supporting the hypothesis of formation in the oral cavity. nih.gov
Evidence for endogenous formation comes from studies on NRT users who have ceased smoking. While the levels of most tobacco-related carcinogens drop significantly, urinary levels of total NNN have been observed to decline less sharply than other biomarkers. nih.govumn.edu In some long-term nicotine patch users, a notable percentage of baseline NNN was still detectable in urine weeks after quitting smoking, suggesting an ongoing internal formation process. nih.gov
The principal precursors for N'-Nitrosonornicotine are the secondary alkaloid nornicotine and the primary alkaloid nicotine. nih.gov Nornicotine, a secondary amine, is far more readily nitrosated to form NNN compared to nicotine, a tertiary amine. dfg.deoup.comnih.gov Kinetic studies show that the conversion of nornicotine to NNN is significantly more efficient. nih.gov
The process involves the reaction of the precursor alkaloid with a nitrosating agent, which donates a nitrosonium ion (N=O). wikipedia.org In the case of nornicotine, the nitrosonium ion directly attacks the nitrogen atom of the pyrrolidine (B122466) ring, forming NNN. wikipedia.org While nicotine can also be nitrosated, the yield of NNN is much lower. nih.gov The formation of NNN from nicotine is considered less direct and may involve the metabolic demethylation of nicotine to nornicotine first, which then undergoes nitrosation. acs.orgwikipedia.org Studies analyzing the enantiomeric composition of NNN in cured tobacco have shown that the composition matches that of the nornicotine precursor, not nicotine, indicating that direct formation from nicotine is negligible in that context. nih.gov
Research has identified nornicotine as the major precursor for endogenously synthesized NNN. oup.comnih.gov It can be present in the body as a metabolite of nicotine or as an impurity in nicotine-containing products. wikipedia.orgnih.gov
| Precursor | Reactivity in Nitrosation | Key Findings | Source |
|---|---|---|---|
| Nornicotine | High | Readily nitrosated to form NNN. Considered the major and direct precursor for both endogenous and tobacco-related NNN formation. | dfg.deoup.comnih.govnih.gov |
| Nicotine | Low | Can be a precursor to NNN, but the yield is significantly lower. Formation likely proceeds via metabolic conversion to nornicotine first. | wikipedia.orgnih.govnih.gov |
Nitrosating agents are essential for the formation of NNN. These agents are primarily derived from nitrite and its precursor, nitrate (B79036). researchgate.netacs.org Human exposure to nitrate is common, with vegetables being the main dietary source, contributing over 85% of the average daily intake. nih.govresearchgate.net Nitrate itself is not carcinogenic, but its conversion to nitrite is a critical step. mdpi.com
This conversion can occur through two main pathways:
Bacterial Reduction: Bacteria in the oral cavity and other parts of the gastrointestinal tract can reduce nitrate to nitrite. nih.govmdpi.com
Mammalian Metabolism: The body can endogenously synthesize nitrate and subsequently metabolize it to nitrite. nih.gov
Once formed, nitrite can, under acidic conditions such as those found in the stomach, form nitrous acid (HNO₂). wikipedia.org This nitrous acid is then protonated and splits off a water molecule to form the highly reactive nitrosonium ion, which carries out the nitrosation of nornicotine. wikipedia.org The amount of nitrite in neutral stomach contents can vary significantly, but it is typically consumed in acidic conditions to form these nitrosating agents. nih.gov Factors such as low pH and the presence of iron can enhance the nitrosation process. researchgate.net
Formation during Processing of Natural Products (e.g., tobacco curing, fermentation)
A significant amount of N'-Nitrosonornicotine is formed during the post-harvest processing of tobacco leaves, including curing, aging, and fermentation. researchgate.netwikipedia.orgpnas.orgnih.gov These processes create an environment that is highly conducive to the chemical reactions that produce tobacco-specific nitrosamines. researchgate.net
During curing, the senescence of the tobacco leaf leads to the breakdown of proteins and other components, which alters the chemical matrix. pnas.org Crucially, microbial populations on the leaf surface increase. Certain bacteria possess nitrate reductase enzymes, which convert the nitrate naturally present in the tobacco leaf into nitrite. researchgate.netnih.gov This accumulation of nitrite, in close proximity to the tobacco alkaloids, drives the formation of NNN. researchgate.net
The primary biochemical mechanism is the N-nitrosation of nornicotine, which is produced in the tobacco plant through the N-demethylation of nicotine by enzymes like CYP82E4. pnas.org This conversion from nicotine to nornicotine can increase dramatically during leaf senescence and curing. pnas.org The subsequent reaction between nornicotine and microbially-generated nitrite leads to high levels of NNN in the final cured tobacco product. researchgate.netresearchgate.net
| Processing Stage | Key Events | Outcome | Source |
|---|---|---|---|
| Curing (especially air-curing) | Leaf senescence, increase in microbial populations, enzymatic conversion of nicotine to nornicotine. | Generation of nitrite from nitrate by bacteria; increased availability of the nornicotine precursor. | researchgate.netpnas.orgnih.gov |
| Aging/Fermentation | Continued microbial activity and chemical reactions. | Further nitrosation of alkaloids, leading to an increase in NNN concentration. | researchgate.netwikipedia.org |
Influence of Environmental Factors on N'-Nitrosonornicotine Precursor Availability
The availability of NNN precursors, namely nornicotine and nitrate/nitrite, is influenced by a range of environmental and agricultural factors. nih.gov These factors directly impact the final concentration of NNN found in tobacco products.
Key influencing factors include:
Tobacco Type: Different types of tobacco have varying alkaloid and nitrate profiles. Burley tobacco, for instance, generally has higher nitrate levels and tends to produce higher concentrations of TSNAs, including NNN, compared to Bright or Oriental tobaccos. nih.gov
Agricultural Practices: The use of certain fertilizers and soil conditions can affect the nitrate content of the tobacco plant. nih.gov
Curing Methods: Air-curing, which is common for Burley tobacco, is a slow process that allows for significant microbial growth and nitrite production, leading to higher TSNA levels. researchgate.netnih.gov In contrast, flue-curing is a faster, high-heat process that is less conducive to this microbial activity.
Storage Conditions: Storing cured tobacco leaves under humid conditions or in tightly packed bales can encourage further bacterial growth, leading to increased nitrite and subsequent NNN formation. nih.gov
Genetic Factors: The genetic makeup of the tobacco plant determines the activity of enzymes like nicotine N-demethylase (e.g., CYP82E4), which controls the conversion of nicotine to the direct precursor, nornicotine. nih.govpnas.org Genetic methods to reduce the expression of these enzymes are a strategy to lower nornicotine levels and, consequently, NNN in the final product. researchgate.net
Ultimately, high levels of nitrate in the tobacco leaf are strongly associated with higher levels of TSNAs in the processed product. researchgate.netnih.gov
Future Directions and Research Gaps in R,s N Nitrosonornicotine 13c6 Studies
Development of Novel Analytical Methodologies
The use of (R,S)-N'-Nitrosonornicotine-13C6 as an internal standard is foundational for the accurate quantification of NNN in various complex matrices. fda.govnih.gov Methodologies predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govnih.govmdpi.com Future developments aim to enhance these methods further, focusing on lower detection limits, improved sample throughput, and application to novel biological matrices.
Research has established robust methods for detecting NNN in tobacco, smoke, and biological samples like urine and toenails. fda.govnih.govacs.org For instance, a highly sensitive LC-electrospray ionization-tandem mass spectrometry method was developed for quantifying total NNN in human toenails, with a detection limit of 0.02 pg/mg in a 50 mg sample. nih.gov Similarly, a validated HPLC-MS/MS method for NNN in rabbit blood achieved detection limits as low as 0.039 ng/mL. nih.gov The use of ¹³C₆-labeled NNN as an internal standard is crucial in these analyses to correct for matrix effects and variations during sample preparation and analysis. nih.gov
Future research will likely focus on:
Micro-sampling techniques: Developing methods that require smaller sample volumes, which is particularly important in clinical studies involving vulnerable populations.
High-throughput analysis: Automating sample preparation and analysis to screen large numbers of samples efficiently in epidemiological studies. acs.org
Advanced materials: Exploring new extraction materials, such as molecularly imprinted polymers (MIPs), which offer high selectivity for TSNAs and can simplify sample cleanup procedures compared to traditional solid-phase extraction. nih.gov
| Analytical Technique | Matrix | Internal Standard | Key Findings & Detection Limits | Reference |
| HPLC-MS/MS | Rabbit Blood | - | Recovery: 80-111%; Precision (RSD): 0.5-8.62%; LOD: 0.039-0.217 ng/mL. | nih.gov |
| LC-ESI-MS/MS | Human Urine | [¹³C₆]NNN | LOQ for total NNN: 0.015 pmol/mL; Excellent accuracy and precision. | nih.gov |
| LC-ESI-MS/MS | Human Toenails | - | LOD: 0.02 pg/mg toenail (or 5 fmol/sample); Robust and highly sensitive. | nih.gov |
| HPLC-MS/MS | Smokeless Tobacco | ¹³C₆-NNN | Validated for a quantitative range of 400 to 1600 ng/g based on a 0.25 g sample. | fda.gov |
| MIP-HPLC-MS/MS | Tobacco Products | - | LOQ: 0.1 ng/mL; LOD: 0.03 ng/mL; Linear range: 0.1-10 ng/mL. | nih.gov |
Advanced Isotope-Tracing Applications for Metabolic Flux Analysis
While this compound is currently used as an internal standard, its most significant future application lies in stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA). nih.govmanchester.ac.uk These techniques use isotopically labeled compounds to trace the transformation of molecules through metabolic networks, providing quantitative insights into the activity of specific pathways. nih.govnih.gov
The metabolism of NNN is complex, involving pathways like α-hydroxylation, which leads to DNA-damaging agents, and detoxification pathways such as pyridine (B92270) N-oxidation. nih.govnih.govrepec.orgmdpi.com Studies using deuterium-labeled NNN ([pyridine-d₄]NNN) in rats have successfully identified numerous metabolites in urine, including novel biomarkers for metabolic activation. nih.govnih.gov
Administering ¹³C₆-NNN in cellular or animal models would allow researchers to:
Trace the complete metabolic fate: The ¹³C₆ label on the pyridine ring allows for the unambiguous tracking of the NNN backbone as it is modified by metabolic enzymes.
Quantify metabolic flux: MFA can determine the rates of different metabolic reactions, revealing the balance between NNN's bioactivation and detoxification pathways under various conditions. nih.govnih.gov This is crucial for understanding why NNN is a potent carcinogen. nih.govresearchgate.net
Identify novel metabolites: High-resolution mass spectrometry can detect previously unknown metabolites by searching for the characteristic mass shift of the ¹³C₆ label. nih.govnih.gov
This approach will help elucidate the mechanisms of NNN-induced carcinogenesis and identify factors (e.g., genetic polymorphisms in metabolic enzymes) that influence an individual's susceptibility.
| NNN Metabolite | Metabolic Pathway | Significance | Reference |
| 4-hydroxy-4-(pyridin-3-yl)butanoic acid (hydroxy acid) | 5'-Hydroxylation (Bioactivation) | Major metabolite in rats, mice, and hamsters. | nih.govnih.gov |
| 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid) | 5'-Hydroxylation (Bioactivation) | A key metabolite resulting from bioactivation. | nih.gov |
| N'-nitrosonornicotine-1N-oxide (NNN-N-oxide) | Pyridine N-oxidation (Detoxification) | A unique metabolite specifically formed from NNN. | nih.govnih.gov |
| Norcotinine | - | A minor metabolite observed in animal studies. | nih.gov |
| 4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) | α-hydroxylation (Bioactivation) | A potential biomarker for NNN uptake and metabolic activation. | nih.govnih.gov |
| N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine (Py-Pyrrole-Cys-NHAc) | α-hydroxylation (Bioactivation) | A potential biomarker specifically monitoring NNN metabolic activation. | nih.govnih.gov |
Integration with Multi-Omics Approaches in Systems Biology
The ultimate goal is to understand the impact of NNN on a systems level, which requires integrating data from multiple "omics" platforms. arxiv.orgplos.org Systems biology approaches aim to construct comprehensive models of biological processes by combining genomic, transcriptomic, proteomic, and metabolomic data. nih.govnih.gov
The use of this compound is central to the metabolomics component of such an integrated approach. By tracing the metabolic fate of NNN, researchers can directly link exposure to specific metabolic perturbations. This metabolomic data can then be correlated with other omics data to build a comprehensive picture of NNN's effects.
A potential systems biology workflow could involve:
Exposure: Treating cell cultures or animal models with ¹³C₆-NNN.
Metabolomics: Using LC-MS to perform metabolic flux analysis and identify ¹³C-labeled NNN metabolites.
Transcriptomics & Proteomics: Concurrently analyzing changes in gene expression (RNA-seq) and protein levels (mass spectrometry-based proteomics) in response to NNN exposure. nih.govnih.gov
Data Integration: Using bioinformatics tools to integrate these multi-omics datasets into network models. nih.gov This can reveal how NNN-induced metabolic changes influence signaling pathways, gene regulation, and protein expression, ultimately leading to the cellular changes associated with cancer. nih.gov
This integrated approach can help identify critical nodes and pathways that are dysregulated by NNN, offering new targets for cancer prevention and therapy. It moves beyond studying isolated effects to understanding the holistic response of a biological system to a specific carcinogen.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R,S)-N'-Nitrosonornicotine-13C6 with high isotopic purity?
- Methodological Answer : Synthesis requires using ¹³C6-labeled precursors (e.g., nicotine-13C6) under controlled nitrosation conditions (pH 3–4, sodium nitrite, 0–5°C). Post-synthesis purification via reversed-phase HPLC with UV detection ensures removal of unreacted precursors. Isotopic purity (>98%) is confirmed using high-resolution mass spectrometry (HRMS) and ¹³C-NMR to verify absence of unlabeled byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H-NMR and ¹³C-NMR to identify nitroso group (-NO) signals and carbon backbone.
- Purity Assessment : HPLC with diode-array detection (DAD) for quantifying impurities; Karl Fischer (KF) titration for moisture content.
- Isotopic Integrity : HRMS (e.g., Q-TOF) to confirm ¹³C6 incorporation and isotopic enrichment ratios.
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via LC-MS to assess hydrolytic stability .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store lyophilized material at -20°C in amber vials under argon to prevent photodegradation and oxidation. For short-term use, dissolve in deuterated solvents (e.g., DMSO-d6) and aliquot to avoid freeze-thaw cycles. Always use gloveboxes or fume hoods when handling, and follow protocols for nitrosamine safety (e.g., PPE, waste neutralization with 10% ascorbic acid) .
Advanced Research Questions
Q. How can discrepancies in ¹³C-NMR spectral data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from diastereomeric splitting or solvent effects. Use 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous signals and distinguish between (R) and (S) enantiomers. Cross-validate with computational modeling (DFT calculations) to predict chemical shifts. If overlapping peaks persist, employ cryogenic NMR probes to enhance resolution .
Q. What experimental design minimizes matrix interference when quantifying this compound in biological samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., NNN-d4) to correct for recovery variability.
- Chromatography : Optimize UPLC gradients with a C18 column and 0.1% formic acid to separate isomers from endogenous compounds.
- Detection : Employ tandem MS/MS with multiple reaction monitoring (MRM) for specificity. Validate using matrix-matched calibration curves to account for ion suppression/enhancement .
Q. How can researchers address contradictory results in metabolic pathway studies of this compound?
- Methodological Answer : Contradictions may stem from species-specific metabolism or assay conditions.
- In Vitro : Compare hepatic microsomes from human vs. rodent models, using isotopically labeled cofactors (e.g., NADPH-¹³C) to track enzyme activity.
- In Vivo : Use stable isotope-resolved metabolomics (SIRM) with ¹³C-tracing in urine/plasma. Normalize data to tissue-specific background ¹³C levels.
- Data Triangulation : Combine LC-MS, NMR, and enzymatic inhibition assays to identify dominant metabolic routes .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Apply bootstrap resampling (≥1,000 iterations) to quantify uncertainty. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG, Reactome) to identify significant biomarkers .
Q. How can researchers validate the specificity of antibodies targeting this compound-adducted DNA?
- Methodological Answer :
- Competitive ELISA : Pre-incubate antibodies with excess unlabeled adducts to confirm signal reduction.
- Cross-Reactivity Testing : Screen against structurally similar nitrosamines (e.g., NNK, NNN) using surface plasmon resonance (SPR).
- Orthogonal Validation : Confirm adduct levels via ¹³C-isotope dilution LC-MS/MS .
Safety and Ethical Considerations
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Follow institutional animal care protocols (IACUC) for carcinogen studies, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
